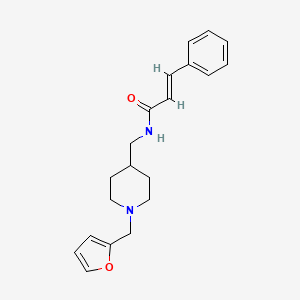

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cinnamamide

Description

N-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)cinnamamide is a synthetic compound featuring a piperidin-4-yl core substituted with a furan-2-ylmethyl group at the 1-position and a cinnamamide moiety attached via a methylene linker. The cinnamamide group (a trans-β-arylacrylamide) contributes conjugated π-electrons and aromaticity, while the furan substituent introduces heterocyclic diversity.

Properties

IUPAC Name |

(E)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c23-20(9-8-17-5-2-1-3-6-17)21-15-18-10-12-22(13-11-18)16-19-7-4-14-24-19/h1-9,14,18H,10-13,15-16H2,(H,21,23)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRIANCQRPCRVGM-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cinnamamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

Attachment of the Furan Moiety: The furan ring is introduced via a nucleophilic substitution reaction, where a furan derivative reacts with the piperidine intermediate.

Formation of the Cinnamamide Moiety: The cinnamamide group is attached through an amide bond formation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cinnamamide features a unique structure composed of a piperidine ring, a furan moiety, and a cinnamamide group. The synthesis typically involves multi-step organic reactions:

- Formation of the Piperidine Intermediate : Synthesized through cyclization reactions involving appropriate precursors.

- Attachment of the Furan Moiety : Introduced via nucleophilic substitution reactions.

- Formation of the Cinnamamide Moiety : Achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) .

This compound has been studied for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against several pathogens. The minimum inhibitory concentrations (MIC) against specific strains are as follows:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 45.8 µM |

| Methicillin-resistant S. aureus (MRSA) | 25.9 µM |

| Mycobacterium tuberculosis | Data not specified |

These findings suggest its potential application in treating resistant bacterial infections .

Anticancer Activity

Studies have shown that this compound may exert anticancer effects by modulating specific molecular targets involved in cancer pathways. The compound may inhibit kinases that promote cancer cell proliferation and activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, enhancing cellular resilience against oxidative stress .

Industrial Applications

In addition to its research applications, this compound is also explored for industrial applications in:

- Development of New Materials : Utilized in creating novel chemical processes and materials.

- Pharmaceutical Formulations : Investigated for incorporation into drug formulations targeting various diseases .

Mechanism of Action

The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote beneficial biological responses.

Comparison with Similar Compounds

Core Piperidine Modifications

The piperidine ring is a common scaffold in pharmaceuticals, particularly in opioid analgesics like fentanyl and its analogs. Key comparisons include:

Key Observations :

Amide Group Variations

The cinnamamide moiety (β-arylacrylamide) is a critical divergence from classical opioid amides:

Pharmacological and Regulatory Implications

- Opioid Receptor Affinity: Fentanyl derivatives () exhibit high μ-opioid receptor potency due to lipophilic phenethyl groups and optimized amide linkages. Structural parallels to 4’-Methyl acetyl fentanyl () suggest that bulky 4-piperidinyl substituents (e.g., furanmethyl) could sterically hinder receptor binding, reducing abuse liability .

Regulatory Status :

- Many piperidine-based analogs (e.g., 2’-Fluoro ortho-fluorofentanyl) are regulated as controlled substances due to opioid activity. The target compound’s structural deviations may exempt it from such classifications unless pharmacological testing confirms opioid-like effects .

Biological Activity

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cinnamamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Synthesis

The compound features a complex structure consisting of a piperidine ring, a furan moiety, and a cinnamamide group. The synthesis typically involves multi-step organic reactions:

- Formation of the Piperidine Intermediate : Synthesized through cyclization reactions.

- Attachment of the Furan Moiety : Introduced via nucleophilic substitution.

- Formation of the Cinnamamide Moiety : Achieved through amide bond formation using coupling reagents like EDCI or DCC.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. Research indicates that it exhibits significant inhibitory effects against strains such as Staphylococcus aureus and Mycobacterium tuberculosis.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 45.8 µM |

| Methicillin-resistant S. aureus (MRSA) | 25.9 µM |

| Mycobacterium tuberculosis | Data not specified |

This suggests a potential application in treating resistant bacterial infections.

Anticancer Activity

Studies have shown that this compound may exert anticancer effects by modulating specific molecular targets involved in cancer pathways. For instance, it may inhibit kinases that promote cancer cell proliferation.

The mechanism of action involves interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical in disease pathways, leading to reduced cellular proliferation.

- Receptor Modulation : It could activate or inhibit receptors that mediate beneficial biological responses, such as antioxidant pathways.

Research indicates that the compound activates the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. Activation of this pathway leads to upregulation of cytoprotective genes like heme oxygenase-1 and glutamate-cysteine ligase catalytic subunit (GCLC), enhancing cellular resilience against oxidative damage.

Study on Hepatocytes

A study focused on N-phenyl cinnamamide derivatives, including this compound, demonstrated significant protective effects on hepatocytes against oxidative stress induced by tert-butyl hydroperoxide (t-BHP). The compound showed:

- Increased luciferase activity in Nrf2/ARE assays.

- Enhanced expression of antioxidant genes in a concentration-dependent manner.

These findings underscore its potential as an antioxidant therapeutic agent.

Comparison with Similar Compounds

This compound can be compared with other cinnamamide derivatives:

| Compound Name | Biological Activity |

|---|---|

| N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide | Moderate antimicrobial properties |

| N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide | Lower anticancer activity |

| N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)propionamide | Similar mechanism but less potent |

The unique presence of the cinnamamide moiety in N-cinnamides contributes to enhanced biological activities compared to other derivatives.

Q & A

Q. What are the recommended synthetic routes for N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cinnamamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the piperidine core with furan-2-ylmethyl substitution via alkylation or reductive amination .

- Step 2 : Introduction of the cinnamamide moiety through amide coupling using activating agents like EDCI/HOBt .

- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC . Optimization strategies include adjusting solvent polarity (e.g., DMF vs. THF), temperature (room temp. vs. 60°C), and stoichiometric ratios (1.2:1 amine:acyl chloride) to maximize yields (reported 45–68% in analogous compounds) .

Q. How can structural confirmation of this compound be performed using spectroscopic methods?

Key techniques include:

- NMR :

- ¹H NMR : Peaks at δ 6.8–7.4 ppm (cinnamoyl aromatic protons), δ 5.6–6.2 ppm (furan protons), δ 2.8–3.5 ppm (piperidine N-CH₂ and CH₂-NH) .

- ¹³C NMR : Carbonyl signals at ~167 ppm (amide), 160–165 ppm (furan C-O) .

- FT-IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O), 3100 cm⁻¹ (furan C-H) .

- HRMS : Exact mass calculated for C₂₀H₂₃N₂O₂: [M+H]⁺ = 329.1759 .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Core Modifications : Compare analogs with:

- Substituents on the cinnamoyl group (e.g., electron-withdrawing vs. donating groups) .

- Alternative heterocycles (e.g., pyridine instead of furan) .

- Biological Assays : Test inhibitory activity against targets (e.g., kinases, GPCRs) using IC₅₀ measurements and molecular docking to correlate substituent effects with binding affinity .

- Data Table : Example SAR for analogs :

| Substituent on Cinnamoyl | IC₅₀ (µM) | LogP |

|---|---|---|

| -H (parent compound) | 12.3 | 2.8 |

| -NO₂ | 8.1 | 3.1 |

| -OCH₃ | 18.7 | 2.5 |

Q. How can contradictory data on biological activity between in vitro and in vivo models be resolved?

- Pharmacokinetic Profiling : Measure bioavailability (%F), plasma protein binding, and metabolic stability (e.g., CYP450 assays) to identify discrepancies due to poor absorption or rapid clearance .

- Dose-Response Analysis : Use staggered dosing in animal models to determine if efficacy requires higher localized concentrations than achievable in vitro .

- Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects or compensatory pathways in vivo .

Q. What computational methods are suitable for predicting the binding mode of this compound to neurological targets?

- Molecular Dynamics (MD) Simulations : Simulate interactions with serotonin receptors (e.g., 5-HT₁A) using AMBER or GROMACS, focusing on piperidine-furan interactions in the binding pocket .

- Free Energy Perturbation (FEP) : Quantify ΔΔG for key residue mutations (e.g., D116A in 5-HT₁A) to validate predicted binding hotspots .

- Data Validation : Cross-reference with experimental IC₅₀ values from radioligand displacement assays .

Methodological Guidance

Q. How should researchers design kinetic studies to investigate the stability of this compound under physiological conditions?

- Buffer Solutions : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C .

- Sampling Intervals : Collect aliquots at 0, 1, 4, 8, 24 hours for LC-MS analysis to track degradation products (e.g., hydrolyzed amide bonds) .

- Half-Life Calculation : Use first-order kinetics; reported t₁/₂ for analogs ranges from 2.5–6.3 hours .

Q. What approaches are recommended for resolving spectral overlaps in NMR characterization?

- 2D Techniques : Utilize HSQC to assign ¹H-¹³C correlations and NOESY to distinguish diastereotopic protons in the piperidine ring .

- Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to reduce peak broadening caused by hydrogen bonding .

Contradiction Analysis

Q. How can conflicting reports on cytotoxicity (e.g., neuroprotective vs. apoptotic effects) be addressed?

- Cell Line Specificity : Test across multiple lines (e.g., SH-SY5Y vs. PC12 neurons) to identify lineage-dependent responses .

- Concentration Gradients : Compare effects at low (1–10 µM) vs. high doses (50–100 µM), as seen in analogs where cytotoxicity switches from protective to apoptotic above 25 µM .

- Pathway Inhibition : Use CRISPR knockouts (e.g., Bcl-2, Caspase-3) to isolate mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.